molecular formula C9H9BrFNO B1526403 2-Bromo-n-(4-fluoro-2-methylphenyl)acetamide CAS No. 630119-74-3

2-Bromo-n-(4-fluoro-2-methylphenyl)acetamide

Cat. No. B1526403
CAS RN: 630119-74-3
M. Wt: 246.08 g/mol
InChI Key: YKEYVYAJKGROJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-n-(4-fluoro-2-methylphenyl)acetamide” is a chemical compound with the molecular formula C9H9BrFNO . It has a molecular weight of 246.08 g/mol . This compound is typically in solid form .


Molecular Structure Analysis

The InChI code for “2-Bromo-n-(4-fluoro-2-methylphenyl)acetamide” is 1S/C9H9BrFNO/c1-5-3-8(11)7(10)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-n-(4-fluoro-2-methylphenyl)acetamide” include a molecular weight of 246.08 g/mol and it is typically in solid form . More specific properties like melting point, boiling point, and solubility are not available in the current data.

Scientific Research Applications

Antimicrobial Activity

2-Bromo-n-(4-fluoro-2-methylphenyl)acetamide: derivatives have been studied for their potential as antimicrobial agents. These compounds have shown promising results against both Gram-positive and Gram-negative bacterial species, as well as fungal species. The antimicrobial activity is attributed to the ability of these compounds to interfere with the biosynthesis of bacterial lipids or through other mechanisms that inhibit microbial growth .

Anticancer Properties

The same derivatives have also been evaluated for their antiproliferative effects, particularly against cancer cell lines such as the human breast adenocarcinoma cell line (MCF7). Some derivatives have demonstrated significant activity, suggesting their potential use in cancer treatment. Molecular docking studies have supported these findings, indicating that these compounds could serve as lead compounds for drug design .

Molecular Docking Studies

Molecular modelling and docking studies are crucial for understanding the interaction between these compounds and biological targets. Such studies have revealed that certain derivatives of 2-Bromo-n-(4-fluoro-2-methylphenyl)acetamide exhibit good docking scores within the binding pockets of selected proteins, which is indicative of their potential as therapeutic agents .

Synthesis of Complex Molecules

The compound serves as a building block in the synthesis of complex molecules. Its bromo and acetamide groups make it a versatile intermediate for various chemical reactions, enabling the construction of more complex structures with potential pharmacological activities .

Fluorescence Spectroscopy

In the field of analytical chemistry, derivatives of this compound have been used in fluorescence spectroscopy studies. This application is particularly useful in the determination of the conformation of assemblies and in studying the response of these assemblies to various stimuli, such as enzymes .

Material Science

The compound’s structural properties make it suitable for research in material science, particularly in the development of new materials with specific optical or electronic properties. Its molecular structure can be manipulated to create materials with desired characteristics for various applications .

Safety and Hazards

While specific safety and hazard information for “2-Bromo-n-(4-fluoro-2-methylphenyl)acetamide” is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. This includes wearing protective clothing and working in a well-ventilated area .

properties

IUPAC Name

2-bromo-N-(4-fluoro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-6-4-7(11)2-3-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEYVYAJKGROJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733928
Record name 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-n-(4-fluoro-2-methylphenyl)acetamide

CAS RN

630119-74-3
Record name 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-n-(4-fluoro-2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-n-(4-fluoro-2-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-Bromo-n-(4-fluoro-2-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-n-(4-fluoro-2-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-n-(4-fluoro-2-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-n-(4-fluoro-2-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.